1-Octyl-1H-pyrazol-3-amine

Overview

Description

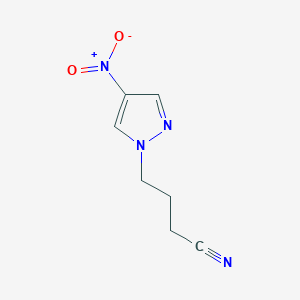

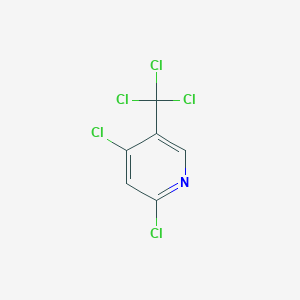

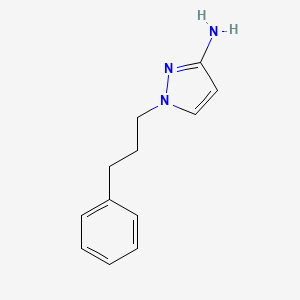

1-Octyl-1H-pyrazol-3-amine is a compound with the molecular formula C11H21N3 . It is a derivative of pyrazole, a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Recent developments in synthetic approaches to pyrazoles include new or advanced catalysts and other ‘environment-friendly’ procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .Molecular Structure Analysis

The molecular structure of 1-Octyl-1H-pyrazol-3-amine is characterized by a pyrazole core with an octyl chain attached. The pyrazole core consists of a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been used in the oxidation reaction of catechol to o-quinone .Scientific Research Applications

Synthesis and Characterization

Synthesis and Bioactivity : Pyrazole derivatives, including those related to 1-Octyl-1H-pyrazol-3-amine, have been synthesized and characterized, showing potential antitumor, antifungal, and antibacterial properties. X-ray crystal studies have provided insights into their structure, supporting the development of compounds with biological activity against breast cancer and microbes (Titi et al., 2020).

Structural Characterization and Applications : Schiff bases derived from pyrazole-5-amine and their Cu(II) complexes have been synthesized and characterized, showing potential for various applications based on their structural and spectroscopic studies (Jadeja et al., 2004).

Chemical Reactions and Compound Development

Regioselectivity in Chemical Reactions : Studies on the regioselectivity of Ullmann and acylation reactions involving pyrazol-3-amines have elucidated the influence of the degree of unsaturation and electronic characteristics on these reactions, contributing to the field of organic synthesis (Bou-Petit et al., 2020).

Novel Domino Reactions : The development of domino reactions for synthesizing pyrazolo-fused compounds offers new avenues for the construction of complex molecular architectures, showcasing the versatility of pyrazol-3-amines in organic synthesis (Jiang et al., 2014).

C-H Amination : The advancement in C-H amination techniques, particularly using rhodium(III) catalysis, demonstrates the application of pyrazol-3-amines in the modification of aromatic compounds, potentially leading to the development of new drugs or materials (Wu et al., 2014).

Mechanism of Action

Target of Action

1-Octyl-1H-pyrazol-3-amine is a pyrazole-based compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities Pyrazole compounds have been found to interact with various targets, such as cyclin-dependent kinases (cdks) .

Mode of Action

For instance, some pyrazole-based compounds have been found to inhibit CDKs . These compounds can bind to the active site of the kinase, preventing it from phosphorylating its substrates and thus inhibiting its activity .

Biochemical Pathways

Given the potential interaction with cdks, it can be inferred that this compound may influence cell cycle regulation . CDKs play a crucial role in controlling the cell cycle, and their inhibition can lead to cell cycle arrest .

Result of Action

Based on the potential interaction with cdks, it can be inferred that this compound may induce cell cycle arrest . This could potentially lead to the death of rapidly dividing cells, such as cancer cells .

properties

IUPAC Name |

1-octylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3/c1-2-3-4-5-6-7-9-14-10-8-11(12)13-14/h8,10H,2-7,9H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSXHMIKFCPRAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Octyl-1H-pyrazol-3-amine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6320345.png)

![1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6320405.png)

![4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6320439.png)